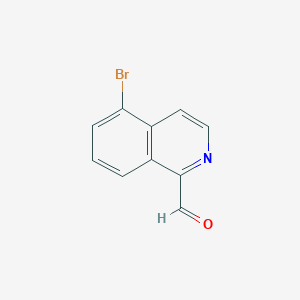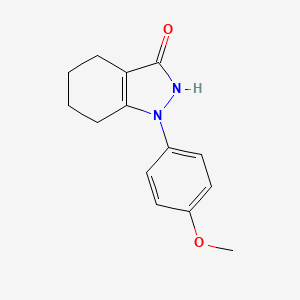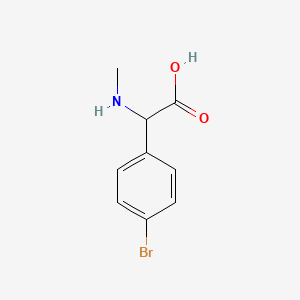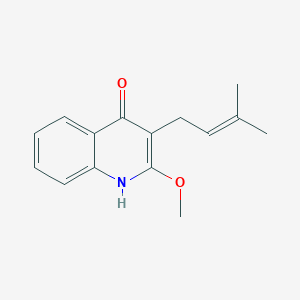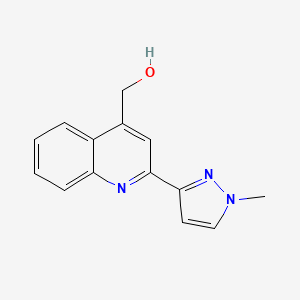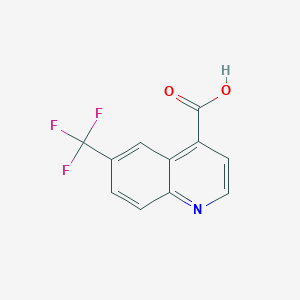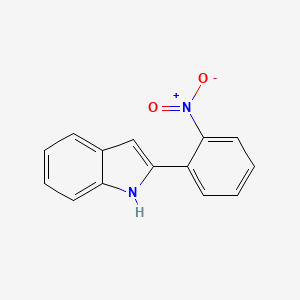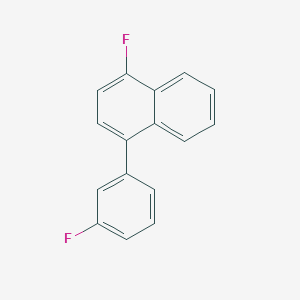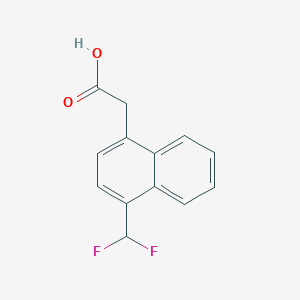
1-(Difluoromethyl)naphthalene-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-(difluorométhyl)naphtalène-4-acétique est un composé organique de formule moléculaire C13H10F2O2. Il se caractérise par la présence d’un groupe difluorométhyle lié à un cycle naphtalène, qui est ensuite relié à une fraction acide acétique.
Méthodes De Préparation
La synthèse de l’acide 1-(difluorométhyl)naphtalène-4-acétique peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique la difluorométhylation de dérivés naphtaléniques. Ce processus utilise généralement des agents difluorométhylant tels que le bromure de difluorométhyle ou l’iodure de difluorométhyle en présence d’une base. Les conditions réactionnelles impliquent souvent l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou le tétrahydrofurane (THF) et des températures allant de la température ambiante aux conditions de reflux .
Les méthodes de production industrielle peuvent impliquer l’utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. Ces méthodes peuvent également incorporer des catalyseurs pour améliorer l’efficacité du processus de difluorométhylation .
Analyse Des Réactions Chimiques
L’acide 1-(difluorométhyl)naphtalène-4-acétique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation d’acides carboxyliques ou de cétones correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium, conduisant à la formation d’alcools ou d’alcanes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe difluorométhyle peut être remplacé par d’autres nucléophiles tels que des amines ou des thiols
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les températures variables et les catalyseurs spécifiques pour faciliter les transformations souhaitées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
L’acide 1-(difluorométhyl)naphtalène-4-acétique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique, en particulier dans le développement de nouveaux composés fluorés ayant des applications pharmaceutiques potentielles.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement de maladies où les composés fluorés ont montré une efficacité.
Industrie : Le composé est utilisé dans le développement de matériaux de pointe, notamment des polymères et des revêtements, en raison de ses propriétés chimiques uniques
Applications De Recherche Scientifique
1-(Difluoromethyl)naphthalene-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
Le mécanisme d’action de l’acide 1-(difluorométhyl)naphtalène-4-acétique implique son interaction avec des cibles moléculaires spécifiques. Le groupe difluorométhyle peut améliorer l’affinité de liaison du composé à certaines enzymes ou certains récepteurs, conduisant à l’inhibition ou à l’activation de voies biochimiques spécifiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
L’acide 1-(difluorométhyl)naphtalène-4-acétique peut être comparé à d’autres composés similaires, tels que :
Acide naphtalène-1-acétique : Un composé ayant des caractéristiques structurales similaires mais ne comportant pas le groupe difluorométhyle. Il est couramment utilisé dans la régulation de la croissance des plantes.
Acide 2,4-dichlorophénoxyacétique : Un autre dérivé d’acide acétique ayant des propriétés herbicides, utilisé en agriculture.
Acide indole-3-acétique : Une hormone végétale naturelle impliquée dans la croissance et le développement.
L’unicité de l’acide 1-(difluorométhyl)naphtalène-4-acétique réside dans la présence du groupe difluorométhyle, qui confère des propriétés chimiques et biologiques distinctes, le rendant précieux pour diverses applications .
Propriétés
Formule moléculaire |
C13H10F2O2 |
|---|---|
Poids moléculaire |
236.21 g/mol |
Nom IUPAC |
2-[4-(difluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-6-5-8(7-12(16)17)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
Clé InChI |
KVVGKVPKASRXDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



